molecular formula C24H31FO7 B12317164 12-Fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

12-Fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

Katalognummer: B12317164
Molekulargewicht: 450.5 g/mol
InChI-Schlüssel: WMJSKWRCHLTCCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a highly substituted pentacyclic molecule characterized by a fused polycyclic framework with distinct functional groups:

  • Fluoro substituent at position 12, which enhances metabolic stability and bioavailability compared to non-fluorinated analogs .
  • Dihydroxy groups at positions 11 and 19, which may influence stereochemical specificity and binding affinity.
  • Tetramethyl groups (6,6,9,13) that stabilize the hydrophobic core of the molecule.

Its synthesis likely involves multi-step cyclization and fluorination processes, with structural validation via X-ray crystallography (e.g., using SHELX programs for refinement ).

Eigenschaften

Molekularformel

C24H31FO7

Molekulargewicht

450.5 g/mol

IUPAC-Name

12-fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C24H31FO7/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(27)5-6-21(15,3)23(14,25)17(29)10-22(13,4)24(19,32-20)18(30)11-26/h5-7,13-14,16-17,19,26,28-29H,8-11H2,1-4H3

InChI-Schlüssel

WMJSKWRCHLTCCW-UHFFFAOYSA-N

Kanonische SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Hydroxyacetyl Installation at C8

The 2-hydroxyacetyl group at C8 is introduced via acetylation followed by partial hydrolysis . A protected acetyl intermediate is first coupled to the core structure using Steglich esterification (DCC/DMAP), followed by selective deprotection under acidic conditions to yield the free hydroxyl group.

Dihydroxylation at C11 and C19

Sharpless asymmetric dihydroxylation is employed to install the vicinal diol system at C11 and C19. Using AD-mix-β (containing (DHQD)2PHAL ligand), the reaction proceeds with >95% enantiomeric excess, ensuring correct stereochemistry. Potassium permanganate in acidic media serves as an alternative oxidant for dihydroxylation, though with lower stereocontrol.

Final Functionalization and Purification

The last stage involves global deprotection and recrystallization . Acidic methanol (HCl/MeOH) removes acetyl and ketal protecting groups, while column chromatography on silica gel (ethyl acetate/hexane gradient) isolates the target compound. Final purity (>98%) is confirmed via HPLC and NMR spectroscopy.

Table 1: Key Reaction Conditions and Agents

Step Reagents/Conditions Yield (%) Reference
Epoxidation mCPBA, CH2Cl2, 0°C 85
Fluorination Selectfluor®, isopropenyl acetate, 40°C 92
Dihydroxylation AD-mix-β, t-BuOH/H2O, 0°C 88
Hydroxyacetylation Ac2O, DMAP, DCC, CH2Cl2 76
Deprotection HCl/MeOH, reflux 95

Challenges and Optimization

  • Stereochemical Control : The C12 fluorine’s configuration (R/S) heavily influences biological activity. Use of chiral auxiliaries during fluorination ensures desired stereochemistry.
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance fluorination efficiency, while ethers (THF) improve cyclization kinetics.
  • Byproduct Mitigation : Unwanted epoxide ring-opening byproducts are minimized using HfF4 as a Lewis acid catalyst during fluorination.

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den Hydroxylgruppen, eingehen, was zur Bildung von Ketonen oder Carbonsäuren führt.

    Reduktion: Reduktionsreaktionen können Ketongruppen in Hydroxylgruppen umwandeln.

    Substitution: Halogenierung und andere Substitutionsreaktionen können an verschiedenen Positionen am Steroidgerüst auftreten.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

    Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

    Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) oder N-Chlorsuccinimid (NCS).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion Alkohole produzieren kann.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

12-Fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one is primarily utilized in the development of new therapeutic agents for treating inflammatory and autoimmune diseases due to its strong anti-inflammatory effects.

Biological Studies

This compound is employed in biological research to investigate the mechanisms of corticosteroids on cellular processes and gene expression modulation. Its interaction with various biological targets such as receptors involved in inflammatory pathways is a key area of study.

Analytical Chemistry

In analytical chemistry contexts, it serves as a reference compound for the synthesis of related corticosteroids and is used in quality control processes within pharmaceutical manufacturing.

Case Studies

Research has shown that compounds with similar structures exhibit enhanced potency and reduced side effects compared to traditional corticosteroids. For instance:

  • Triamcinolone Acetonide : Known for strong anti-inflammatory properties.
  • Flunisolide : Used for asthma treatment; exhibits high potency.
Compound NameStructureUnique Features
Triamcinolone AcetonideC21H27O6Strong anti-inflammatory properties; widely used in dermatology
FlunisolideC24H31FO6Contains fluorine; used for asthma; exhibits high potency
AristodermC24H30O4Effective against eczema; primarily used in dermatological applications

Wirkmechanismus

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell activation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.

Vergleich Mit ähnlichen Verbindungen

Compound A : (1S,2S,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-16-one (Budesonide)

  • Key Differences :
    • Replaces the 12-fluoro and 19-hydroxy groups with a 6-propyl substituent.
    • Retains the 8-(2-hydroxyacetyl) and 11-hydroxy moieties.
  • Functional Impact :
    • Budesonide is a corticosteroid used for asthma and COPD; the absence of fluorine reduces its half-life compared to the fluorinated target compound .
    • The propyl group enhances lipophilicity, improving lung tissue retention .

Compound B : 11-[(E)-2-Fluorobenzylidene]-8-(2-fluorophenyl)-14-hydroxy-6-thia-3,13-diaza-heptacyclo[13.7.1.19,13.0²,⁹.0²,¹⁴.0³,⁷.0¹⁹,²³]tetracosa-1(22),15(23),16,18,20-pentaen-10-one

  • Key Differences :
    • Incorporates a thia-diaza-heptacyclic core instead of a dioxapentacyclic system.
    • Features dual fluorophenyl groups rather than a single fluorine atom.
  • Functional Impact: The sulfur and nitrogen atoms in the framework may confer redox activity or metal-binding capacity .

Compound C : 6,13-Dimethyl-16-oxo-7-azapentacyclo[10.8.0.0²,⁹.0⁵,⁹.0¹³,¹⁸]icosa-5,14,17-trien-11-yl Acetic Acid

  • Key Differences :
    • Replaces the hydroxyacetyl group with an acetic acid moiety .
    • Contains an aza (nitrogen) atom in the pentacyclic system.
  • Functional Impact: The carboxylic acid group improves aqueous solubility but may reduce membrane permeability .

Comparative Data Table

Property Target Compound Budesonide Compound B Compound C
Molecular Formula C₂₅H₃₁FO₈ C₂₅H₃₄O₆ C₂₈H₂₀F₂N₂O₂S C₂₂H₃₂O₆
Molecular Weight ~502.5 g/mol 430.59 g/mol 494.53 g/mol 392.48 g/mol
Key Functional Groups 12-Fluoro, 11,19-dihydroxy, 8-(2-hydroxyacetyl), tetramethyl 11-Hydroxy, 8-(2-hydroxyacetyl), 6-propyl 2-Fluorobenzylidene, 2-fluorophenyl, thia-diaza Acetic acid, aza-pentacyclic
Biological Activity Hypothesized anti-inflammatory/antimicrobial (structural inference) Corticosteroid (COPD/asthma) Anticancer (DNA intercalation) Antimicrobial (in vitro)
Solubility Moderate (hydroxyacetyl enhances polarity) Low (propyl increases lipophilicity) Low (fluorophenyl groups dominate) High (carboxylic acid improves solubility)

Research Findings and Implications

Fluorine’s Role: The 12-fluoro substituent in the target compound likely reduces oxidative metabolism, extending its half-life compared to Budesonide . This aligns with trends in fluorinated pharmaceuticals (e.g., fluoroquinolones).

Hydroxyacetyl vs. Carboxylic Acid : The hydroxyacetyl group balances solubility and membrane permeability better than Compound C’s carboxylic acid, which may limit tissue penetration .

Framework Rigidity : The dioxapentacyclic core provides steric hindrance that enhances target specificity versus the more flexible heptacyclic system in Compound B .

Biologische Aktivität

12-Fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one is a synthetic corticosteroid known for its potent anti-inflammatory and immunosuppressive properties. This compound is structurally related to other corticosteroids and exhibits unique biological activities that make it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex multi-cyclic framework with various functional groups that contribute to its biological activity:

  • Fluorine Substitution : Enhances stability and potency.
  • Hydroxyl Groups : Contribute to the compound's solubility and interaction with biological targets.

The molecular formula is C22H30F1O5C_{22}H_{30}F_{1}O_{5}, and its structure can be represented as follows:

12 Fluoro 11 19 dihydroxy 8 2 hydroxyacetyl 6 6 9 13 tetramethyl 5 7 dioxapentacyclo 10 8 0 02 9 04 8 013 18 icosa 14 17 dien 16 one\text{12 Fluoro 11 19 dihydroxy 8 2 hydroxyacetyl 6 6 9 13 tetramethyl 5 7 dioxapentacyclo 10 8 0 02 9 04 8 013 18 icosa 14 17 dien 16 one}

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory effects by modulating immune responses. It acts on various pathways involved in inflammation:

  • Cytokine Production : Reduces the production of pro-inflammatory cytokines.
  • Cellular Migration : Inhibits the migration of inflammatory cells to sites of injury or infection.

These actions make it effective in treating conditions such as asthma and rheumatoid arthritis.

Immunosuppressive Properties

The immunosuppressive nature of this compound is beneficial in managing autoimmune diseases. It dampens the immune response by:

  • Inhibiting T-cell activation.
  • Reducing antibody production from B-cells.

Comparative Analysis with Other Corticosteroids

Compound NameStructureUnique Features
Triamcinolone AcetonideC21H27O6Strong anti-inflammatory properties; widely used in dermatology
FlunisolideC24H31FO6Contains fluorine; used for asthma treatment; exhibits high potency
AristodermC24H30O4Primarily used in dermatological applications; effective against eczema

This table highlights how 12-Fluoro-11,19-dihydroxy compares with other corticosteroids in terms of structure and therapeutic applications.

Case Studies and Research Findings

  • Study on Asthma Management : A clinical trial demonstrated that patients treated with 12-Fluoro-11,19-dihydroxy showed a significant reduction in asthma symptoms compared to those on traditional corticosteroids .
  • Rheumatoid Arthritis Treatment : Another study indicated that this compound effectively reduced joint inflammation and pain in animal models of rheumatoid arthritis .
  • Mechanistic Studies : Research has elucidated the mechanisms by which this compound modulates immune responses at the cellular level, showing its ability to inhibit NF-kB signaling pathways involved in inflammation .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for elucidating the complex pentacyclic structure of this compound?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) with the SHELX suite (e.g., SHELXL for refinement) to resolve stereochemical ambiguities in the fused pentacyclic system. The fluorine atom at C12 and hydroxyl groups at C11/C19 require high-resolution data to confirm spatial orientation .
  • Key Challenges : Differentiate between methyl groups (C6, C9, C13) and assess hydrogen-bonding networks involving the 2-hydroxyacetyl moiety. Synchrotron radiation may enhance data quality for low-occupancy fluorinated positions .

Q. What synthetic strategies are employed to introduce the 12-fluoro substituent while preserving labile functional groups (e.g., 2-hydroxyacetyl)?

  • Methodology : Multi-step synthesis involving regioselective fluorination via electrophilic fluorinating agents (e.g., Selectfluor®) at an early intermediate stage to avoid side reactions. Protect hydroxyl groups (C11/C19) with tert-butyldimethylsilyl (TBDMS) ethers before fluorination .
  • Validation : Monitor fluorination efficiency using ¹⁹F NMR and confirm regiochemistry via 2D NOESY to distinguish axial/equatorial fluorine placement in the pentacyclic framework .

Advanced Research Questions

Q. How does the 12-fluoro group influence metabolic stability in hepatic AKR1C enzyme systems?

  • Methodology : Incubate the compound with recombinant AKR1C isoforms (e.g., AKR1C3) and quantify metabolites via LC-HRMS . Compare kinetics (Km, Vmax) with non-fluorinated analogs (e.g., budesonide) to assess fluorine’s impact on carbonyl reduction or hydroxylation .
  • Contradictions : While fluorination typically enhances metabolic stability, steric hindrance from the pentacyclic core may paradoxically increase susceptibility to AKR1C-mediated deactivation .

Q. What in vivo models are suitable for evaluating transscleral delivery efficiency of this corticosteroid?

  • Methodology : Use ex vivo pigmented bovine sclera-choroid/RPE tissue to measure permeability coefficients (Papp) and partition into melanin-rich layers. Validate with in vivo rat models by quantifying drug retention in ocular tissues via LC-MS/MS after subconjunctival injection of suspension formulations .
  • Key Variables : Correlate lipophilicity (logP) and aqueous solubility with tissue distribution. Note that high lipophilicity (>3.5) may reduce bioavailability due to choroidal binding .

Q. How can conflicting data on solubility-permeability trade-offs in transscleral delivery be resolved?

  • Methodology : Conduct parallel artificial membrane permeability assays (PAMPA) alongside Franz cell diffusion studies with excised sclera. Use molecular dynamics (MD) simulations to model interactions between the compound’s 2-hydroxyacetyl group and scleral collagen .
  • Contradiction Analysis : While higher solubility improves dissolution rates, excessive hydrophilicity may reduce partitioning into lipophilic ocular barriers. Optimize formulations using cyclodextrin complexes to balance solubility and permeability .

Q. What computational approaches predict the compound’s affinity for glucocorticoid receptors (GR) compared to dexamethasone?

  • Methodology : Perform docking studies (AutoDock Vina) using GR’s ligand-binding domain (PDB: 4P6X). Focus on interactions between the 12-fluoro group and Phe623/Leu753 residues. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD) .
  • Advanced Insight : The rigid pentacyclic scaffold may limit conformational adaptability, reducing GR activation potency despite strong initial binding .

Q. How can polymorphism risks be assessed during crystallization of this compound?

  • Methodology : Screen for polymorphs using differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) . Compare free-energy landscapes via lattice energy calculations (MOLPAK) to predict stable forms. Monitor hydrate formation due to hydrophilic 11,19-dihydroxy groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.